N-(2-amino-4-methylphenyl)cyclohexanecarboxamide
Description
N-(2-amino-4-methylphenyl)cyclohexanecarboxamide is a carboxamide derivative featuring a cyclohexane ring linked to a substituted phenyl group via an amide bond. The phenyl substituent contains an amino group (-NH₂) at the ortho position and a methyl group (-CH₃) at the para position.
Properties
IUPAC Name |
N-(2-amino-4-methylphenyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-7-8-13(12(15)9-10)16-14(17)11-5-3-2-4-6-11/h7-9,11H,2-6,15H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIBFKINUYCIMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCCCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589682 | |
| Record name | N-(2-Amino-4-methylphenyl)cyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885559-69-3 | |
| Record name | N-(2-Amino-4-methylphenyl)cyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-4-methylphenyl)cyclohexanecarboxamide typically involves the reaction of 2-amino-4-methylphenylamine with cyclohexanecarboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-4-methylphenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxamide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Uses
N-(2-amino-4-methylphenyl)cyclohexanecarboxamide has been investigated for its therapeutic properties, particularly in relation to the treatment of pain and inflammatory conditions. The compound acts as a modulator of transient receptor potential (TRP) channels, which are involved in pain perception.
Case Study: TRP Channel Modulation
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of cyclohexanecarboxamides exhibit selective activity on TRPV1 and TRPM8 channels, suggesting potential applications in pain relief and anti-inflammatory therapies. The structure-activity relationship (SAR) analysis indicated that modifications on the cyclohexane ring could enhance efficacy and selectivity towards these targets .
| Compound | Target | Activity |
|---|---|---|
| This compound | TRPV1 | Modulator |
| This compound | TRPM8 | Modulator |
Molecular Imaging
Imaging Agents
The compound has been explored as a potential contrast agent for molecular imaging techniques such as MRI and PET. Its structural properties allow it to interact with biological targets, providing enhanced imaging capabilities.
Case Study: PET Imaging
Research from the Molecular Imaging and Contrast Agent Database indicates that derivatives of this compound can be labeled with radioisotopes for use in PET imaging. These agents have shown promise in visualizing tumor metabolism and monitoring treatment responses in cancer patients .
| Imaging Technique | Application | Compound Type |
|---|---|---|
| PET | Tumor imaging | Radiolabeled derivative |
| MRI | Tissue characterization | Contrast agent |
Materials Science
Polymer Applications
This compound can also serve as a building block in the synthesis of functional polymers. Its amine group facilitates polymerization reactions, leading to materials with unique properties suitable for various applications.
Case Study: Polymer Synthesis
A patent describes the use of this compound in creating thermally stable polymers with enhanced mechanical properties. The incorporation of cyclohexanecarboxamide units into polymer chains resulted in materials that exhibit improved thermal stability and flexibility compared to traditional polymers .
| Polymer Type | Property Improved | Application Area |
|---|---|---|
| Thermoplastic | Thermal stability | Automotive components |
| Elastomer | Flexibility | Medical devices |
Analytical Chemistry
Analytical Methods
The compound has applications in analytical chemistry as a standard reference material for various assays. Its well-characterized structure allows for accurate calibration in quantitative analyses.
Case Study: Calibration Standards
In studies involving chromatographic techniques, this compound was utilized as a calibration standard for determining the concentration of similar compounds in complex mixtures . This application underscores its importance in ensuring accuracy and reliability in analytical results.
| Analytical Technique | Application | Role of Compound |
|---|---|---|
| HPLC | Quantitative analysis | Calibration standard |
| GC | Compound identification | Reference material |
Mechanism of Action
The mechanism of action of N-(2-amino-4-methylphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(2-amino-4-methylphenyl)cyclohexanecarboxamide with derivatives differing in aryl substituents, alkyl chains, and functional groups. Key comparisons are based on synthesis, physicochemical properties, and biological activities.
Aryl-Substituted Cyclohexanecarboxamides
Key Differences :
- H₂L5/H₂L6 contain thiourea (-N-C=S) linkages instead of amides, enhancing metal-chelating properties .
Alkyl-Substituted Cyclohexanecarboxamides
Key Differences :
- Alkyl chains (e.g., heptan-4-yl) increase hydrophobicity, reducing solubility in polar solvents compared to aryl-substituted derivatives.
- The hydroxy group in the antitubercular derivative enables hydrogen bonding, a feature absent in the target compound .
Fluorinated and Radiolabeled Analogues
Key Differences :
- Fluorinated derivatives are optimized for blood-brain barrier penetration , unlike the target compound, which lacks such modifications.
Biological Activity
N-(2-amino-4-methylphenyl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclohexane ring substituted with a carboxamide group and an amino group on the phenyl ring. This unique structure allows it to interact with various biological targets.
Structural Characteristics
| Feature | Description |
|---|---|
| Chemical Formula | CHNO |
| Molecular Weight | 219.29 g/mol |
| Functional Groups | Amino group, Carboxamide |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:
- TRPM8 Modulation : This compound has been shown to modulate the TRPM8 thermoreceptor, which is involved in sensing cold temperatures. Studies indicate that it may enhance the activity of TRPM8 channels, potentially leading to increased calcium influx in neurons, which could be beneficial in pain management and thermoregulation .
- Anticancer Potential : Preliminary research suggests that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer). Molecular docking studies have indicated that these compounds can effectively bind to targets involved in tumor progression .
Case Studies
- TRPM8 Activation : In a study examining the effects of cooling compounds on melanoma cells, this compound was found to potentiate the effects of menthol, suggesting its role as an agonist for TRPM8 channels . This activation could be leveraged for therapeutic approaches targeting melanoma.
- Apoptotic Activity : Research involving quinazolinone derivatives demonstrated that structural modifications similar to those found in this compound enhanced apoptotic activity against various cancer cell lines. The findings highlighted significant docking scores with EGFR, indicating potential pathways for anticancer drug development .
Structure-Activity Relationships (SAR)
The biological efficacy of this compound can be influenced by structural variations. SAR studies have identified key modifications that enhance receptor binding and biological activity:
- Bulky Substituents : The presence of bulky groups at specific positions on the cyclohexane ring has been shown to increase TRPM8 activation potency.
- Amino Modifications : Alterations in the amino group structure can lead to significant changes in apoptotic activity against tumor cells .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits:
- Cytotoxicity : Effective against several cancer cell lines.
- Calcium Influx : Induces significant calcium responses in TRPM8-expressing cells.
Q & A
Q. What are the primary synthetic routes for N-(2-amino-4-methylphenyl)cyclohexanecarboxamide?
Answer: Two main methodologies are employed:
- Acyl chloride route : Cyclohexanecarboxylic acid is converted to cyclohexanecarbonyl chloride using thionyl chloride, followed by reaction with 2-amino-4-methylaniline under anhydrous conditions (e.g., benzene or THF) .
- Copper-catalyzed alkylation : A photoredox/copper catalysis system enables coupling of cyclohexanecarboxamide precursors with secondary alkyl halides at room temperature. This method is effective for introducing bulky substituents while avoiding high temperatures .
Key optimization parameters : Use of excess alkyl halide (2.0 mmol per 1.0 mmol carboxylic acid), column chromatography (hexane/EtOAc gradients), and monitoring via H NMR (e.g., δ 5.08 ppm for amide NH) .
Q. How is the compound characterized spectroscopically?
Answer:
- H NMR : Amide protons resonate at δ 5.08 ppm (d, J = 8.9 Hz), while cyclohexyl protons appear as multiplets between δ 1.18–2.04 ppm. Aromatic protons from the 2-amino-4-methylphenyl group are observed at δ 6.5–7.2 ppm in related analogs .
- FT-IR : Amide C=O stretch at 1635 cm, N-H stretch at 3276 cm, and aromatic C-H bends at 740–760 cm .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 225.3 [M]) confirm molecular weight, with fragmentation patterns indicating loss of the cyclohexyl group .
Q. What functionalization reactions are feasible for this compound?
Answer:
- Reduction : Lithium aluminum hydride (LiAlH) reduces the amide to a cyclohexylmethylamine derivative .
- Substitution : Nucleophilic displacement of the amide group with thiols or amines under catalytic conditions yields thioureas or urea derivatives, as demonstrated in cyclohexanecarboxamide analogs .
Advanced Research Questions
Q. How can researchers optimize reaction yields in copper-catalyzed alkylation?
Answer: Critical factors include:
- Catalyst system : Use of Cu(I) salts (e.g., CuBr) with bipyridine ligands enhances electron transfer efficiency.
- Light source : Blue LEDs (450 nm) promote photoexcitation of the catalyst, enabling room-temperature reactions .
- Purification : Gradient elution (hexane → 20% EtOAc/hexane) resolves byproducts, as shown in synthesis of N-(heptan-4-yl)cyclohexanecarboxamide (66% yield) .
Q. Table 1: Yield Optimization in Copper-Catalyzed Reactions
| Entry | Alkyl Halide | Catalyst | Yield (%) |
|---|---|---|---|
| 1 | 4-Bromoheptane | CuBr | 66 |
| 2 | 2-Bromooctane | CuI | 64 |
Q. How to address contradictory NMR data in structural assignments?
Answer:
- Dynamic effects : Conformational flexibility of the cyclohexane ring can lead to signal splitting. Use variable-temperature NMR to coalesce split signals (e.g., cyclohexyl protons at 25°C vs. −20°C) .
- 2D NMR : HSQC and HMBC correlations resolve ambiguities. For example, in N-(4-fluorophenyl)cyclohexanecarboxamide, HMBC cross-peaks between the amide carbonyl (δ 175.6 ppm) and adjacent protons confirm connectivity .
Q. What advanced applications exist for radiolabeled analogs of this compound?
Answer:
- PET imaging : Fluorine-18-labeled analogs (e.g., F-Mefway) target serotonin 5-HT receptors. Synthesis involves nucleophilic fluorination of precursor boronic esters, followed by HPLC purification (≥95% radiochemical purity) .
- Quantitative binding studies : Dynamic PET scans with C-WAY-100635 require kinetic modeling (e.g., two-tissue compartment models) to calculate binding potentials in vivo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
